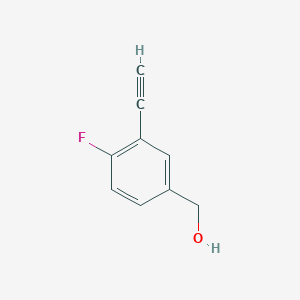![molecular formula C8H8N2O2S B13099233 (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol CAS No. 649558-78-1](/img/structure/B13099233.png)
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and analgesic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cancer cell proliferation and pain signaling pathways.
Pathways Involved: It inhibits key enzymes in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Furo[2,3-d]pyrimidinones: These compounds share the furo[2,3-d]pyrimidine core but differ in the substituents attached to the ring.
Pyrrolo[2,3-d]pyrimidinones: Similar in structure but contain a pyrrole ring instead of a furan ring.
Uniqueness
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is unique due to the presence of both a methylthio group and a hydroxymethyl group, which contribute to its distinct chemical reactivity and biological activity. Its dual anticancer and analgesic properties make it a promising candidate for further research and development .
属性
CAS 编号 |
649558-78-1 |
|---|---|
分子式 |
C8H8N2O2S |
分子量 |
196.23 g/mol |
IUPAC 名称 |
(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3 |
InChI 键 |
YQWTTWCXHFKMQT-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C2C=C(OC2=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


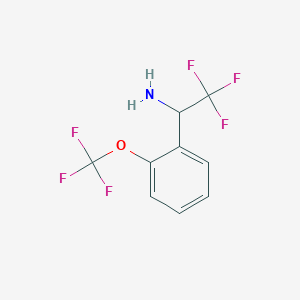

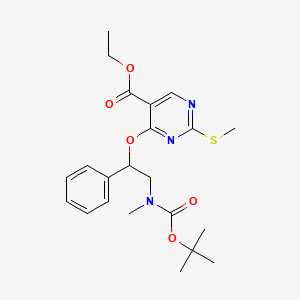
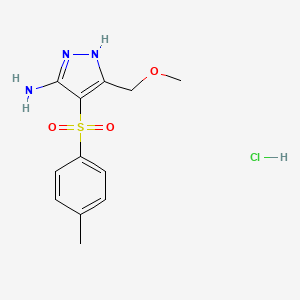

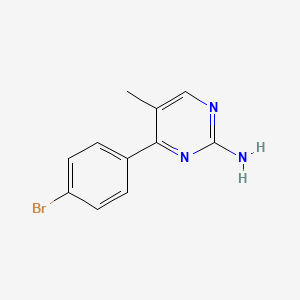
![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
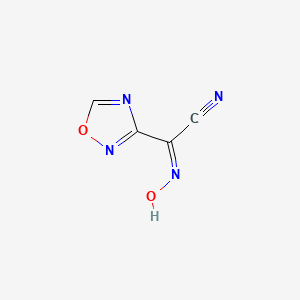
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
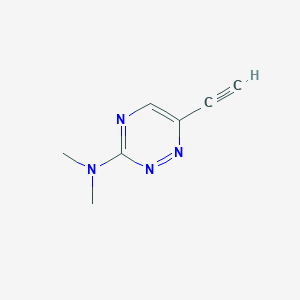

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
